

## Application Notes and Protocols for Patient-Derived Xenograft (PDX) Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ZW4864    |           |
| Cat. No.:            | B12414997 | Get Quote |

Note to the Reader: The query "**ZW4864**" can be associated with two distinct therapeutic agents used in oncology research. To ensure comprehensive coverage, this document provides information on both:

- ZW4864: A small molecule inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) proteinprotein interaction, involved in the Wnt signaling pathway.
- Zanidatamab (formerly ZW25): A bispecific antibody targeting the human epidermal growth factor receptor 2 (HER2).

Please select the section relevant to your research interests.

## Section 1: ZW4864 (β-catenin/BCL9 Inhibitor)

These application notes provide protocols for the administration of **ZW4864**, an orally active and selective small molecule inhibitor of the  $\beta$ -catenin/BCL9 protein-protein interaction, in patient-derived xenograft (PDX) models.[1][2][3]

# Data Presentation: **ZW4864** Administration and Pharmacokinetics



| Parameter                        | Value                                          | Species         | Study Type                    | Reference |
|----------------------------------|------------------------------------------------|-----------------|-------------------------------|-----------|
| Administration<br>Route          | Oral (p.o.)                                    | Mouse           | Pharmacokinetic<br>& Efficacy | [1][2]    |
| Dosage<br>(Pharmacokinetic<br>s) | 20 mg/kg                                       | C57BL/6 mice    | Pharmacokinetic<br>Analysis   | [1]       |
| Oral<br>Bioavailability (F)      | 83%                                            | C57BL/6 mice    | Pharmacokinetic<br>Analysis   | [1]       |
| Dosage (Efficacy<br>Study)       | 90 mg/kg                                       | SCID/Beige mice | PDX Efficacy                  | [2]       |
| Vehicle                          | Saline                                         | SCID/Beige mice | PDX Efficacy                  | [2]       |
| Treatment<br>Frequency           | Daily                                          | SCID/Beige mice | PDX Efficacy                  | [2]       |
| PDX Model                        | PDX 4013<br>(Triple-Negative<br>Breast Cancer) | SCID/Beige mice | PDX Efficacy                  | [2]       |

## **Experimental Protocols**

1. Preparation of **ZW4864** for Oral Administration

This protocol is based on the available literature and standard laboratory practices.

- Reagents and Materials:
  - o ZW4864 powder
  - Sterile saline solution
  - Vortex mixer
  - Sonicator (optional)
  - Oral gavage needles



#### Procedure:

- On the day of administration, weigh the required amount of **ZW4864** powder based on the number of animals and the desired dose (e.g., 90 mg/kg).
- Suspend the **ZW4864** powder in sterile saline to the final desired concentration.
- Vortex the suspension thoroughly to ensure it is homogenous. If necessary, use a sonicator to aid in suspension.
- Prepare the formulation fresh each day for administration.

#### 2. **ZW4864** Administration in a PDX Mouse Model

This protocol outlines the procedure for establishing a PDX model and administering **ZW4864**.

#### Animal Models:

 Immunocompromised mice (e.g., SCID/Beige) are required for the engraftment of humanderived tissue.[2]

#### PDX Establishment:

- Obtain fresh tumor tissue from a patient under appropriate ethical guidelines.
- Implant a small fragment (e.g., 20-30 mm³) of the tumor tissue subcutaneously or orthotopically into the immunocompromised mouse. For the reported TNBC PDX model, implantation was in the mammary fat pad.[2][4]
- Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Once tumors reach a specified volume (e.g., ~200 mm³), randomize the mice into treatment and control groups.[2]
- Drug Administration and Monitoring:



- Administer ZW4864 orally via gavage at the determined dose (e.g., 90 mg/kg) and schedule (e.g., daily).[2]
- o Administer an equal volume of the vehicle (e.g., saline) to the control group.
- Measure tumor volumes and body weights regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.
- At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., qPCR or Western blot for β-catenin target genes like Axin2 and cyclin D1).
  [2]

## **Mandatory Visualization**

















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein—Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZW4864 | BCL9/β-catenin inhibitor | Probechem Biochemicals [probechem.com]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Patient-Derived Xenograft (PDX) Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414997#zw4864-administration-route-for-patient-derived-xenograft-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com